Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in analgesic and neuroprotective effects .
Comparison with Similar Compounds
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features but differ in their biological activities and applications.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct pharmacological properties and uses in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-11(9-10)13(12(15)16-2)7-4-8-14-13/h3,5-6,9,14H,4,7-8H2,1-2H3 |
InChI Key |
CMRRLMFUZPUYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCN2)C(=O)OC |
Origin of Product |
United States |
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